molecular formula C16H15IO3 B321535 4-Ethylphenyl 3-iodo-4-methoxybenzoate

4-Ethylphenyl 3-iodo-4-methoxybenzoate

Cat. No.: B321535
M. Wt: 382.19 g/mol
InChI Key: ZLTVHPSXGRFJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylphenyl 3-iodo-4-methoxybenzoate is a benzoate ester derivative characterized by a 3-iodo-4-methoxy-substituted aromatic core and a 4-ethylphenyl ester group. The 4-ethylphenyl ester moiety introduces steric bulk and lipophilicity, which may impact solubility and reactivity in cross-coupling reactions or biological interactions.

Properties

Molecular Formula

C16H15IO3

Molecular Weight

382.19 g/mol

IUPAC Name

(4-ethylphenyl) 3-iodo-4-methoxybenzoate

InChI

InChI=1S/C16H15IO3/c1-3-11-4-7-13(8-5-11)20-16(18)12-6-9-15(19-2)14(17)10-12/h4-10H,3H2,1-2H3

InChI Key

ZLTVHPSXGRFJFT-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)I

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-ethylphenyl 3-iodo-4-methoxybenzoate with structurally related compounds, emphasizing substituent effects on reactivity and properties:

Compound Name Benzoate Substituents Ester Group Key Properties/Applications References
This compound 3-I, 4-OCH₃ 4-Ethylphenyl High steric bulk; potential use in cross-coupling (inferred lower yield due to hindrance)
Methyl 3-iodo-4-methoxybenzoate 3-I, 4-OCH₃ Methyl Optimal for Grignard cross-coupling (e.g., 24% yield with geranylgeranyl bromide)
Ethyl 3-iodo-4-propoxybenzoate 3-I, 4-OCH₂CH₂CH₃ Ethyl Increased lipophilicity; potential for drug delivery systems
4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate 4-OCH₂CH₃, 4-ester 4-Ethoxyphenyl Electron-donating ethoxy group enhances stability in crystallographic applications
3-Phenyl-5-(4-ethylphenyl)-imidazolidin-2,4-dione (IM-3) N/A (imidazolidinone core) 4-Ethylphenyl CNS activity (antinociceptive effects) attributed to aryl substituents

Reactivity in Cross-Coupling Reactions

Methyl 3-iodo-4-methoxybenzoate has demonstrated utility in copper-catalyzed Grignard cross-coupling, achieving moderate yields (e.g., 24% with geranylgeranyl bromide) due to favorable electronic and steric properties . In contrast, the bulkier 4-ethylphenyl ester in the target compound is hypothesized to reduce coupling efficiency due to steric hindrance, as seen in analogous systems where unprotected phenol or larger substituents lowered yields .

Pharmacological Potential

Additionally, 3-(4-ethylphenyl) intermediates are utilized in β-lactamase inhibitor synthesis, underscoring the therapeutic relevance of this substituent .

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